N-(3-nitrobenzyl)-5-bromopyridin-2-amine
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Overview
Description
N-(3-nitrobenzyl)-5-bromopyridin-2-amine is an organic compound that features a nitrobenzyl group attached to a bromopyridin-2-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrobenzyl)-5-bromopyridin-2-amine typically involves a multi-step process. The initial step often includes the nitration of benzyl compounds to introduce the nitro group. This is followed by bromination to add the bromine atom to the pyridine ring. The final step involves the formation of the amine group through a reduction process .
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and specific solvents are often employed to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrobenzyl)-5-bromopyridin-2-amine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form various derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine compounds.
Scientific Research Applications
N-(3-nitrobenzyl)-5-bromopyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3-nitrobenzyl)-5-bromopyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromopyridin-2-amine structure can interact with enzymes and receptors. These interactions can modulate various biochemical pathways and exert biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Known for their wide range of biological activities.
Nitrobenzyl Alcohol: Used in mass spectrometry and as a substrate for enzymes.
Heterocyclic Nitro Compounds: Include derivatives of triazole, thiadiazole, and oxadiazole
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
1284856-03-6 |
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Molecular Formula |
C12H10BrN3O2 |
Molecular Weight |
308.13 g/mol |
IUPAC Name |
5-bromo-N-[(3-nitrophenyl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C12H10BrN3O2/c13-10-4-5-12(15-8-10)14-7-9-2-1-3-11(6-9)16(17)18/h1-6,8H,7H2,(H,14,15) |
InChI Key |
ZPKABJWSITYBAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CNC2=NC=C(C=C2)Br |
Origin of Product |
United States |
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